7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
The compound “7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A review on the synthesis of this scaffold employing these strategies has been reported .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Chemical Reactions Analysis
The chemical reactions of this compound involve the condensation of 2-aminopyridines with α-bromoketones . This reaction is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 275.71 . The compound is a white solid with a melting point of 253 °C .Scientific Research Applications
Synthetic and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine scaffolds, including compounds like 7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, are recognized for their broad range of medicinal properties. These include anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of these compounds are of significant interest in medicinal chemistry, leading to the development of various drug-like candidates for different disease targets. Synthetic strategies for these derivatives have been extensively explored, demonstrating their potential in drug development (Cherukupalli et al., 2017).
Optoelectronic Applications
In addition to medicinal applications, pyrazolo[1,5-a]pyrimidine derivatives, by extension, have been investigated for their use in optoelectronic materials. The incorporation of pyrazolo[1,5-a]pyrimidine and similar pyrimidine structures into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These compounds have been used in luminescent small molecules, chelate compounds, and as components in organic light-emitting diodes (OLEDs), highlighting their versatility beyond pharmaceutical uses (Lipunova et al., 2018).
Anti-Inflammatory and Antimicrobial Attributes
Pyrazolo[1,5-a]pyrimidines have also been recognized for their anti-inflammatory and antimicrobial properties. These compounds' ability to inhibit key inflammatory mediators and enzymes makes them promising candidates for developing new anti-inflammatory drugs. Furthermore, their antimicrobial activity against a range of pathogens highlights the potential for new therapeutic agents in combating infectious diseases (Jindal & Kaur, 2021; Gmeiner, 2020).
Catalysis and Synthetic Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold has been employed in catalysis and synthetic chemistry, demonstrating its utility in creating diverse chemical structures. This versatility supports the scaffold's role in developing novel synthetic pathways and catalytic processes, further expanding its applications in scientific research (Parmar et al., 2023).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have a wide range of pharmacological effects . They can interact with various targets, including enzymes, receptors, and other proteins, depending on their specific chemical structure .
Mode of Action
For example, they can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
For instance, they can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Pyrimidine derivatives are known to have a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and antioxidant effects .
Action Environment
The action, efficacy, and stability of 7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered .
Future Directions
Properties
IUPAC Name |
7-chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3/c1-8-7-12(15)19-14(17-8)13(9(2)18-19)10-5-3-4-6-11(10)16/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTAFXWCKZNFKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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